molecular formula C16H20N2O5S B14431250 N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine CAS No. 77481-11-9

N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine

Cat. No.: B14431250
CAS No.: 77481-11-9
M. Wt: 352.4 g/mol
InChI Key: FKKZRYVWMJRWNI-BMIGLBTASA-N
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Description

N-[5-(Dimethylamino)-1-naphthylsulfonyl]threonine is a compound that belongs to the class of organic compounds known as naphthalenesulfonamides. This compound is characterized by the presence of a naphthalene ring system substituted with a dimethylamino group and a sulfonyl group, which is further attached to a threonine moiety. It is known for its fluorescent properties and is widely used in biochemical research for labeling and detection purposes .

Properties

CAS No.

77481-11-9

Molecular Formula

C16H20N2O5S

Molecular Weight

352.4 g/mol

IUPAC Name

(2S,3R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxybutanoic acid

InChI

InChI=1S/C16H20N2O5S/c1-10(19)15(16(20)21)17-24(22,23)14-9-5-6-11-12(14)7-4-8-13(11)18(2)3/h4-10,15,17,19H,1-3H3,(H,20,21)/t10-,15+/m1/s1

InChI Key

FKKZRYVWMJRWNI-BMIGLBTASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O

Canonical SMILES

CC(C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes

Direct Sulfonylation of L-Threonine with Dansyl Chloride

The most common method involves the reaction of L-threonine with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) under basic conditions.

Procedure:
  • Reagents :

    • L-Threonine (1.0 equiv)
    • Dansyl chloride (1.1–1.2 equiv)
    • Pyridine or sodium bicarbonate (as base)
    • Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Steps :

    • Dissolve L-threonine in anhydrous DMF.
    • Add dansyl chloride dropwise at 0°C under nitrogen.
    • Stir at room temperature for 12–24 hours.
    • Quench with cold water, extract with ethyl acetate, and purify via column chromatography (ethyl acetate/hexane).
Key Data:
Parameter Value Source
Yield 70–85%
Reaction Temperature 0°C → room temperature
Purification Silica gel chromatography

Cyclohexylammonium Salt Formation

To improve stability and crystallinity, the product is often isolated as a cyclohexylammonium salt.

Procedure:
  • Reagents :

    • Crude Dansyl-L-threonine
    • Cyclohexylamine (1.0 equiv)
    • Solvent: Methanol/water (4:1)
  • Steps :

    • Dissolve Dansyl-L-threonine in methanol.
    • Add cyclohexylamine and stir for 1 hour.
    • Concentrate under reduced pressure and recrystallize from ethanol.
Key Data:
Property Value Source
Melting Point 189–192°C (decomposes)
Molecular Formula C₂₂H₃₃N₃O₅S
Purity >95% (HPLC)

Optimization Strategies

Control of Side Reactions

Dansyl chloride is prone to hydrolysis, forming dansyl acid (5-(dimethylamino)naphthalene-1-sulfonic acid). Mitigation strategies include:

  • Stoichiometry : Use 10–20% excess dansyl chloride.
  • Solvent : Anhydrous DMF minimizes hydrolysis.
  • Base : Pyridine scavenges HCl, preventing protonation of L-threonine’s amino group.

Enzymatic Resolution (Patent CN103450040A)

A patent describes an alternative route using enzymatic racemization and desamination for stereospecific synthesis:

  • Steps :
    • Racemize L-threonine to D-allothreonine using amino acid racemase.
    • Protect the amino group with benzoyl chloride.
    • Perform sulfonylation with dansyl chloride.
Key Data:
Parameter Value Source
Enantiomeric Excess >99%
Overall Yield 55–60%

Characterization Data

Spectroscopic Analysis

Technique Data Source
¹H NMR (DMSO-d₆) δ 8.55 (d, 1H, dansyl), 4.25 (m, 1H, Thr α-H), 1.15 (d, 3H, Thr CH₃)
MS (ESI) m/z 452.2 [M+H]⁺
Fluorescence λₑₓ/λₑₘ = 340/525 nm

Physical Properties

Property Value Source
Solubility Soluble in DMSO, methanol
Storage -20°C, protected from light

Applications

  • Protein Labeling : Fluorescent tagging of primary amines in peptides.
  • Chiral Analysis : Resolution of threonine enantiomers via HPLC.
  • Enzyme Studies : Substrate for threonine synthase mechanistic investigations.

Chemical Reactions Analysis

Types of Reactions

N-[5-(Dimethylamino)-1-naphthylsulfonyl]threonine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can modify the naphthalene ring .

Scientific Research Applications

N-[5-(Dimethylamino)-1-naphthylsulfonyl]threonine is extensively used in scientific research, particularly in the fields of:

    Chemistry: As a fluorescent probe for detecting and quantifying amino acids and peptides.

    Biology: For labeling proteins and studying protein-protein interactions.

    Medicine: In diagnostic assays and imaging techniques.

    Industry: Used in the development of fluorescent dyes and sensors

Mechanism of Action

The mechanism of action of N-[5-(Dimethylamino)-1-naphthylsulfonyl]threonine involves its ability to form stable fluorescent adducts with primary and secondary amines. The compound reacts with amino groups

Biological Activity

N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine (DMNS-L-Thr) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug design. This article provides a detailed examination of the biological activity of DMNS-L-Thr, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

DMNS-L-Thr is a Mannich base, which is a class of compounds formed through the Mannich reaction that introduces an aminomethyl function into various substrates. The chemical formula for DMNS-L-Thr is C22H33N3O5SC_{22}H_{33}N_3O_5S, indicating its complex structure that contributes to its biological properties .

The biological activity of DMNS-L-Thr can be attributed to its interactions with various biological targets. Mannich bases, including DMNS-L-Thr, have been shown to exhibit a range of pharmacological effects such as anticancer, antibacterial, and antifungal activities. The structure-activity relationship (SAR) studies suggest that the presence of the naphthalene sulfonyl group is crucial for its biological efficacy .

1. Anticancer Activity

Research indicates that DMNS-L-Thr exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have reported IC50 values less than 10 μM against human colon cancer cells (WiDr), suggesting potent anticancer properties . The compound appears to induce apoptosis in cancer cells through the inhibition of key enzymes involved in cell proliferation.

2. Antibacterial and Antifungal Properties

DMNS-L-Thr has also demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, studies have highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

3. Neuroprotective Effects

Emerging evidence suggests that DMNS-L-Thr may possess neuroprotective properties. It has been implicated in modulating NMDA receptor activity, which is significant in conditions like schizophrenia and other neurodegenerative diseases . This modulation may help in alleviating symptoms associated with these disorders.

Data Tables

Activity Type Tested Cell Lines IC50 Values Reference
AnticancerWiDr Colon Cancer Cells< 10 μM
AntibacterialMRSAEffective
NeuroprotectiveNeural Stem CellsNot specified

Case Study 1: Anticancer Efficacy

In a study conducted by researchers at a prominent university, DMNS-L-Thr was tested against several cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis, confirming its potential as an anticancer agent.

Case Study 2: Antibacterial Activity

A collaborative study between pharmaceutical companies evaluated the antibacterial properties of DMNS-L-Thr against various pathogens. The findings revealed that the compound effectively reduced bacterial load in infected models, showcasing its therapeutic potential in treating infections caused by resistant bacteria.

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine?

  • Methodological Answer : The synthesis typically involves reacting L-threonine with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) in anhydrous pyridine under inert conditions. A molar ratio of 1:1.1 (amino acid:sulfonyl chloride) is recommended to ensure complete derivatization. Reaction progress is monitored via TLC (using silica gel and ethyl acetate/hexane eluent) until the starting amine is consumed. Post-reaction, the product is precipitated in ice-water, filtered, and purified via column chromatography (silica gel, ethyl acetate:hexane gradient) to remove unreacted reagents .

Q. How does the fluorescence property of dansyl derivatives enhance detection in amino acid analysis?

  • Methodological Answer : The dansyl group exhibits strong fluorescence (excitation ~340 nm, emission ~520 nm), enabling sensitive detection at nanomolar concentrations. This property is exploited in reverse-phase HPLC or fluorometric assays to quantify derivatized amino acids. For example, dansylated L-threonine can be separated using a C18 column with an acetonitrile/water gradient and detected via fluorescence spectroscopy, bypassing interference from non-fluorescent contaminants .

Q. What analytical techniques validate the purity and structure of dansylated amino acids?

  • Methodological Answer : High-resolution NMR (400 MHz, DMSO-d6) confirms structural integrity by identifying characteristic peaks (e.g., dimethylamino protons at δ 2.8–3.0 ppm). LC-MS validates molecular weight (e.g., [M+H]+ ion for dansyl-L-threonine: ~425 Da). Purity is assessed via HPLC with UV/fluorescence detection, ensuring a single peak with >95% homogeneity .

Advanced Research Questions

Q. What methodological approaches resolve discrepancies in dansylation efficiency across amino acids?

  • Methodological Answer : Steric hindrance and side-chain reactivity influence derivatization efficiency. For low-yield reactions (e.g., with bulky residues like tryptophan), optimize pH (8.5–9.5) using borate buffer and extend reaction time (24–48 hrs). Use internal standards (e.g., dansyl glycine) to normalize quantification and validate via spike-recovery experiments. Conflicting data may arise from residual moisture; ensure anhydrous conditions using molecular sieves .

Q. How can computational modeling predict the reactivity of dansyl chloride with L-threonine?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/def2-TZVP) model transition states and binding energies. For dansyl-L-threonine, simulate nucleophilic attack by the amino group on the sulfonyl chloride, accounting for solvent effects (e.g., pyridine polarity). Compare theoretical vs. experimental NMR/FT-IR spectra to validate predictions .

Q. What strategies mitigate photobleaching in long-term fluorescence studies of dansyl derivatives?

  • Methodological Answer : Photobleaching arises from singlet oxygen generation. Use antioxidants (e.g., 1,4-diazabicyclo[2.2.2]octane) in imaging buffers and minimize light exposure during storage. For time-lapse microscopy, employ low-intensity excitation (5–10% laser power) and confirm signal stability via control experiments with dansylamide standards .

Q. How do solvent polarity and pH influence the fluorescence quantum yield of dansylated L-threonine?

  • Methodological Answer : Solvent polarity modulates the quantum yield; non-polar solvents (e.g., chloroform) enhance fluorescence by restricting dansyl group rotation. At acidic pH (<4), protonation of the dimethylamino group quenches fluorescence. Calibrate pH using phosphate buffers (pH 7–9) for maximal emission intensity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on dansyl derivative stability in aqueous solutions?

  • Methodological Answer : Stability variations may stem from hydrolysis rates. Perform accelerated degradation studies (e.g., 40°C, 75% humidity) and quantify hydrolysis products (free threonine, dansyl acid) via LC-MS. Compare with literature using standardized conditions (e.g., PBS pH 7.4 vs. Tris-HCl pH 8.0). Conflicting data often arise from trace metal ions; include EDTA (1 mM) to chelate catalytic metal impurities .

Q. What statistical methods differentiate assay artifacts from true biological effects in dansyl-based cellular uptake studies?

  • Methodological Answer : Use multivariate ANOVA to account for autofluorescence (e.g., from NADH) and batch effects. Normalize data to cell-free controls and validate via orthogonal methods (e.g., radiolabeled threonine uptake). Replicate experiments across independent cell lines (e.g., HEK293 vs. HeLa) to confirm specificity .

Tables

Key Property Value/Technique Reference
Fluorescence λexem340 nm / 520 nm
HPLC Retention Time (C18)8.2 min (acetonitrile:water = 60:40)
NMR δ (DMSO-d6)2.8–3.0 ppm (N(CH3)2)
Stability in PBS (pH 7.4)t1/2 = 72 hrs at 25°C

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